REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.C([O-])([O-])=O.[K+].[K+]>COCCOC.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
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4.9 g
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Type
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reactant
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Smiles
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ClC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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COCCOC
|
Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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O
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Name
|
|
Quantity
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1.7 g
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture refluxed under N2 for 20 hours
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Duration
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20 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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the water extracted with methylene chloride three times
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Type
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WASH
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Details
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The combined organic phase was washed with portions of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was then dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
|
Details
|
evaporated of solvent
|
Type
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CUSTOM
|
Details
|
The crude material was purified on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |